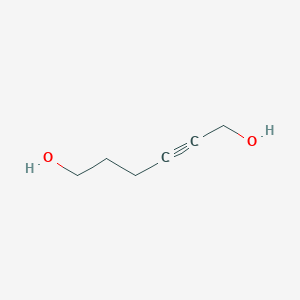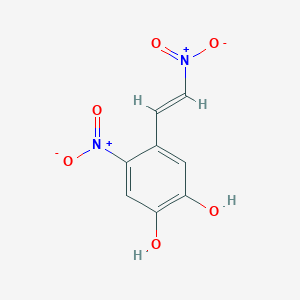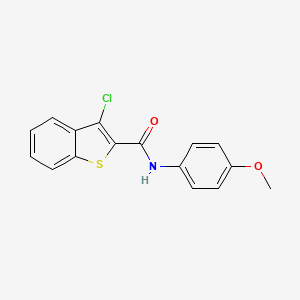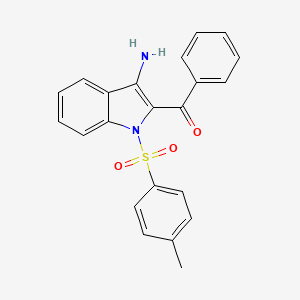![molecular formula C45H45F3IrN3 B11941971 Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)
Ir[p-F(t-Bu)-ppy]3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium tris[2-(4-tert-butylphenyl)pyridinato-C2,N]iridium(III), commonly referred to as Ir[p-F(t-Bu)-ppy]3, is a complex compound used primarily as a photocatalyst. This compound is known for its ability to facilitate various chemical reactions under the influence of visible light. It has a molecular formula of C45H45F3IrN3 and a molecular weight of 877.07 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ir[p-F(t-Bu)-ppy]3 typically involves the reaction of iridium trichloride hydrate with 2-(4-tert-butylphenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ir[p-F(t-Bu)-ppy]3 undergoes various types of reactions, including:
Photocatalytic Reactions: It acts as a photocatalyst in decarboxylative arylation of α-amino acids using visible light.
Oxidation and Reduction Reactions: It can participate in redox reactions, facilitating the transfer of electrons.
Substitution Reactions: It can undergo ligand exchange reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Visible Light: Used to activate the photocatalyst.
Bases: Such as sodium carbonate, used in the synthesis process.
Solvents: 2-ethoxyethanol is commonly used in the synthesis.
Major Products Formed
Decarboxylative Arylation Products: When used in photocatalytic reactions, it facilitates the formation of arylated products from α-amino acids.
Applications De Recherche Scientifique
Ir[p-F(t-Bu)-ppy]3 has a wide range of applications in scientific research:
Medicine: Used in the development of new drug molecules through photocatalytic reactions.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
Ir[p-F(t-Bu)-ppy]3 exerts its effects primarily through photocatalysis. When exposed to visible light, it undergoes electronic excitation, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, such as decarboxylation and arylation. The molecular targets and pathways involved include the activation of α-amino acids and the formation of aryl radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ir(p-F-ppy)3: Another iridium-based photocatalyst with similar properties but different ligand structures.
Ir(dFppy)3: Contains different substituents on the pyridine ring, leading to variations in reactivity and applications.
Ir(p-CF3-ppy)3: Features trifluoromethyl groups, which can influence its electronic properties and catalytic activity.
Uniqueness
Ir[p-F(t-Bu)-ppy]3 is unique due to its specific ligand structure, which includes tert-butyl groups and fluorine atoms. These substituents enhance its stability and reactivity under photocatalytic conditions, making it a valuable tool in organic synthesis .
Propriétés
Formule moléculaire |
C45H45F3IrN3 |
|---|---|
Poids moléculaire |
877.1 g/mol |
Nom IUPAC |
4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H15FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4,6-10H,1-3H3;/q3*-1;+3 |
Clé InChI |
ZYZHMYJZIZLDJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B11941889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)


![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)



![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)




